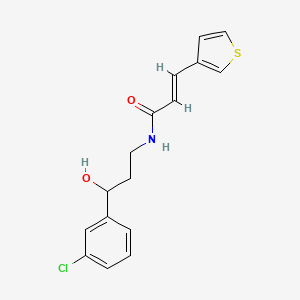![molecular formula C12H14N2O2S B2544581 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 273204-79-8](/img/structure/B2544581.png)
3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione, also known as Ro15-4513, is a benzodiazepine derivative that has been widely used in scientific research. It is a potent antagonist of the GABA-A receptor and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a selective antagonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. By blocking the action of GABA at the receptor, 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione can reverse the effects of benzodiazepines and other GABAergic drugs.
Biochemical and Physiological Effects:
3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its anti-anxiety effects. It has also been shown to increase the release of glutamate, which may contribute to its pro-convulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is that it is a selective antagonist of the GABA-A receptor, which allows for more precise manipulation of the receptor compared to other non-selective antagonists. One limitation is that it has a short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione. One area of interest is its potential use as a treatment for alcoholism and drug addiction. Another area of interest is its potential use as a tool to study the role of the GABA-A receptor in neurological disorders such as epilepsy and anxiety disorders. Additionally, further research is needed to elucidate the mechanisms of action of 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves the reaction of 2-amino-5-methylthio-3H-1,4-benzodiazepine-4,7-dione with ethyl acrylate in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to yield 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione.
Applications De Recherche Scientifique
3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been used to study the role of the GABA-A receptor in alcoholism and drug addiction, as well as to investigate the mechanisms of action of other benzodiazepines.
Propriétés
IUPAC Name |
3-(2-methylsulfanylethyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-17-7-6-10-12(16)13-9-5-3-2-4-8(9)11(15)14-10/h2-5,10H,6-7H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUGDXQJTRCWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1C(=O)NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


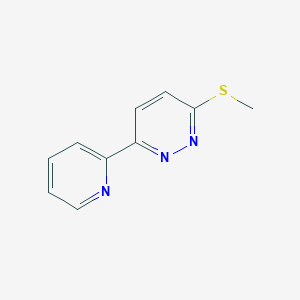
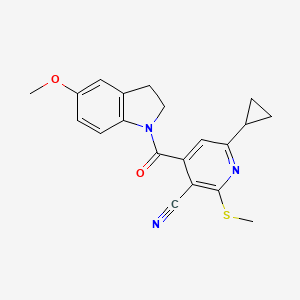
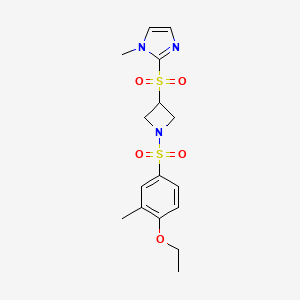
![(1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2544507.png)


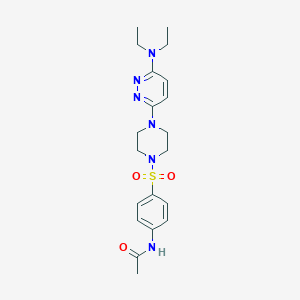
![2-(6-Cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2544512.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2544514.png)
![4-[[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2544516.png)
![4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2544518.png)
